2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl- is a complex organic compound with a pyrimidinedione core structure This compound is characterized by the presence of various functional groups, including a chloro-methoxyphenyl group, a hydroxyethylamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives and appropriately substituted benzyl halides. The reaction conditions may involve:
Nucleophilic Substitution:
Amidation: The hydroxyethylamino group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Methylation: The methyl group can be introduced through methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrimidinedione core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group may interact with biological receptors, while the pyrimidinedione core can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-amino-3-methyl-: Lacks the hydroxyethyl group.
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-: Lacks the methyl group.
Properties
CAS No. |
121593-79-1 |
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Molecular Formula |
C15H18ClN3O4 |
Molecular Weight |
339.77 g/mol |
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-6-(2-hydroxyethylamino)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18ClN3O4/c1-18-14(21)8-13(17-5-6-20)19(15(18)22)9-10-3-4-12(23-2)11(16)7-10/h3-4,7-8,17,20H,5-6,9H2,1-2H3 |
InChI Key |
DISKRQUWGWJSOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)NCCO |
Origin of Product |
United States |
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